molecular formula C10H10N2O B11913629 2-(Quinoxalin-2-YL)ethanol CAS No. 30093-23-3

2-(Quinoxalin-2-YL)ethanol

Cat. No.: B11913629
CAS No.: 30093-23-3
M. Wt: 174.20 g/mol
InChI Key: IBGYOCWSEXZTCV-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-YL)ethanol is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and agrochemicals . The presence of the quinoxaline ring in this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoxalin-2-YL)ethanol typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method is the reduction of quinoxaline-2-carboxylic acid to quinoxalin-2-ylmethanol, followed by further functionalization to obtain this compound . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Quinoxalin-2-YL)ethanol include other quinoxaline derivatives such as quinoxalin-2-ylmethanol, quinoxalin-2-ylacetic acid, and quinoxalin-2-ylacetaldehyde .

Uniqueness

This compound is unique due to its specific structure, which includes both the quinoxaline ring and the ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

30093-23-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-quinoxalin-2-ylethanol

InChI

InChI=1S/C10H10N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,7,13H,5-6H2

InChI Key

IBGYOCWSEXZTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCO

Origin of Product

United States

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